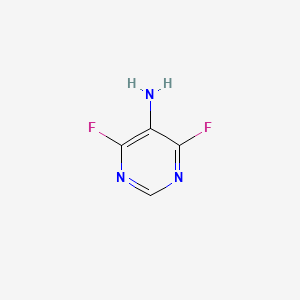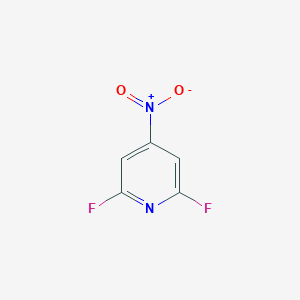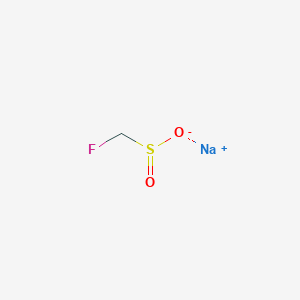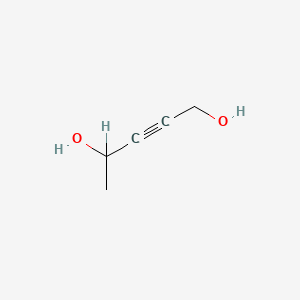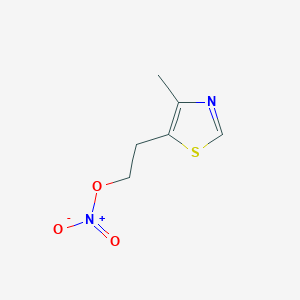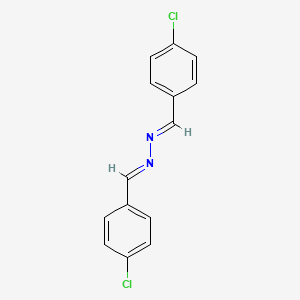
1,2-Bis(4-chlorobenzylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-chlorobenzylidene)hydrazine is a synthetic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two 4-chlorobenzylidene groups attached to a central hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorobenzylidene)hydrazine can be synthesized through the condensation reaction of 4-chlorobenzaldehyde with hydrazine hydrate. The reaction typically involves mixing 4-chlorobenzaldehyde with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1,2-Bis(4-chlorobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the compound into hydrazones.
Substitution: The chlorobenzylidene groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Formation of azines.
Reduction: Formation of hydrazones.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1,2-Bis(4-chlorobenzylidene)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 1,2-Bis(4-chlorobenzylidene)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
Similar Compounds
1,2-Bis(4-methylbenzylidene)hydrazine: Similar structure with methyl groups instead of chlorine atoms.
1,2-Bis(4-nitrobenzylidene)hydrazine: Contains nitro groups instead of chlorine atoms.
1,2-Bis(4-methoxybenzylidene)hydrazine: Contains methoxy groups instead of chlorine atoms.
Uniqueness
1,2-Bis(4-chlorobenzylidene)hydrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.
属性
CAS 编号 |
41097-37-4 |
|---|---|
分子式 |
C14H10Cl2N2 |
分子量 |
277.1 g/mol |
IUPAC 名称 |
(Z)-1-(4-chlorophenyl)-N-[(Z)-(4-chlorophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10Cl2N2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-10H/b17-9-,18-10- |
InChI 键 |
FDHFFSOZYINJQR-XFQWXJFMSA-N |
SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |
手性 SMILES |
C1=CC(=CC=C1/C=N\N=C/C2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


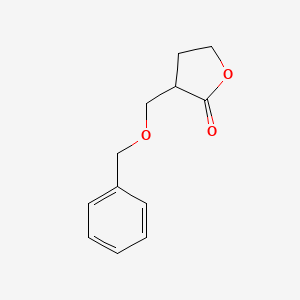
![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
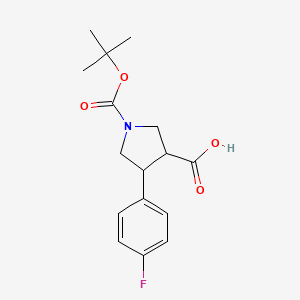
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
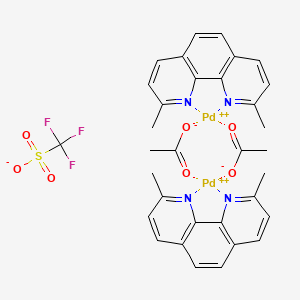
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)
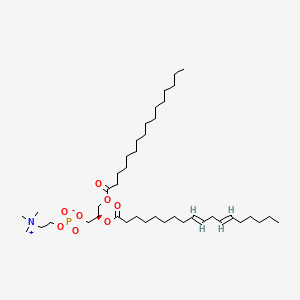
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
